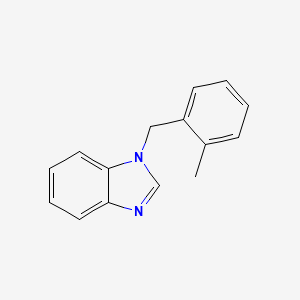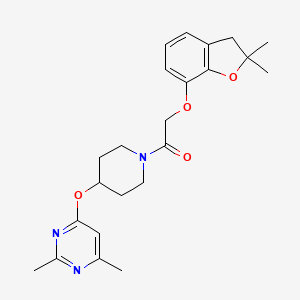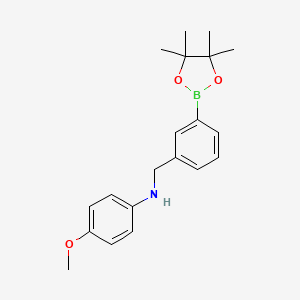![molecular formula C10H15NO2 B2859716 Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide CAS No. 2224398-69-8](/img/structure/B2859716.png)
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is a compound with a unique structure that includes a cyclopropyl group and an oxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can be achieved through several methods. One common approach involves the enantioselective synthesis of (2S,3R)-3-alkyl/alkenylglutamates from Fmoc-protected Garner’s aldehyde . This method involves a six-step process with overall yields ranging from 52-65%. Key steps include the development of a high-yielding two-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction to give the corresponding Fmoc Garner’s enoate in a 94% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dehydrogenation of amides usually occurs on the acyl side, benefiting from enolate chemistry .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include lithium dialkylcuprates for 1,4-addition reactions , and iron-assisted regioselective oxidative desaturation for the formation of enamides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the 1,4-addition of lithium dialkylcuprates to Fmoc Garner’s enoate results in highly diastereoselective products .
Applications De Recherche Scientifique
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. For example, the compound can undergo oxidative desaturation, leading to the formation of enamides, which are important structural fragments in pharmaceuticals .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-aminophenyl)-prop-2-enamide: This compound is used in the treatment of cancer and has similar structural features.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor used in the treatment of Parkinson’s disease.
Uniqueness
Rac-n-[(2r,3s)-2-cyclopropyloxolan-3-yl]prop-2-enamide is unique due to its specific stereochemistry and the presence of both a cyclopropyl group and an oxolane ring
Propriétés
IUPAC Name |
N-[(2S,3R)-2-cyclopropyloxolan-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-9(12)11-8-5-6-13-10(8)7-3-4-7/h2,7-8,10H,1,3-6H2,(H,11,12)/t8-,10+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBJXGXWELNXGV-SCZZXKLOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOC1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCO[C@H]1C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
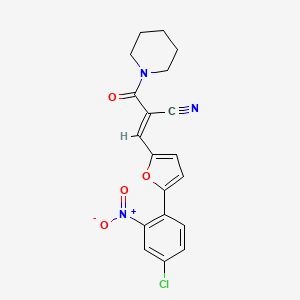

![4-(6-Ethoxybenzo[d]thiazol-2-yl)morpholine](/img/structure/B2859636.png)
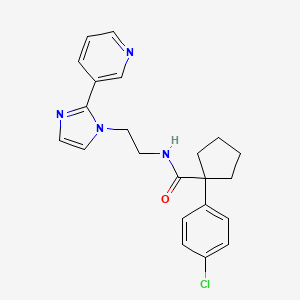
![2-[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2859641.png)
![N-[1-(2-Methoxyethyl)piperidin-4-YL]-3-methylbenzamide](/img/structure/B2859642.png)

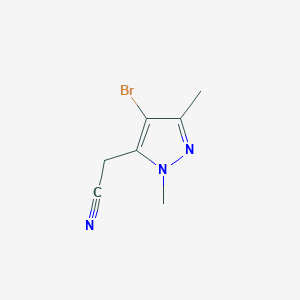
![(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/new.no-structure.jpg)
![2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2859647.png)

